molecular formula C10H17NO4 B6591354 (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid CAS No. 1369534-61-1

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid

Cat. No. B6591354
CAS RN: 1369534-61-1
M. Wt: 215.25 g/mol
InChI Key: TXLPFPLPMZEOQB-SSDOTTSWSA-N
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Description

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields of study. It is an amino acid derivative that has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid has been found to have potential applications in various fields of study, including medicinal chemistry, drug discovery, and peptide synthesis. It has been used as a building block for the synthesis of various peptides and peptidomimetics. It has also been studied for its potential use as a drug target for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use as an anti-cancer agent. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid in lab experiments is its ability to act as a building block for the synthesis of various peptides and peptidomimetics. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the study of (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid. One direction is the study of its potential use as a drug target for the treatment of various diseases. Another direction is the study of its mechanism of action and its potential use in the development of new drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound, which can affect its potential applications in various fields of study.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields of study. It has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Further studies are needed to determine its potential use as a drug target and its mechanism of action, as well as its safety and toxicity.

Synthesis Methods

(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid can be synthesized using different methods. One of the most commonly used methods is the asymmetric synthesis method. This method involves the use of chiral catalysts to produce the desired enantiomer. Another method is the racemic synthesis method, which involves the use of racemic mixtures to produce both enantiomers of the compound.

properties

IUPAC Name

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPFPLPMZEOQB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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